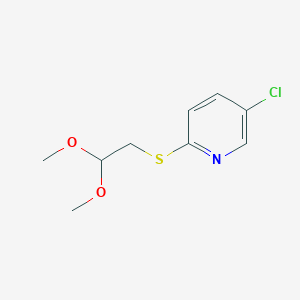
5-Chloro-2-(piperazin-1-ylmethyl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(piperazin-1-ylmethyl)-1,3-thiazole is a heterocyclic compound that has attracted significant attention in the scientific community due to its diverse applications. It is a highly versatile molecule that has been used in various fields, including medicinal chemistry, pharmacology, and biochemistry. In
作用機序
The mechanism of action of 5-Chloro-2-(piperazin-1-ylmethyl)-1,3-thiazole is not fully understood. However, it is believed to act through the inhibition of key enzymes or proteins involved in various biological processes. For example, it has been found to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. It has also been shown to inhibit the activity of fungal lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In bacterial cells, it has been found to cause DNA damage and cell death, leading to its antibacterial activity. In fungal cells, it disrupts the biosynthesis of ergosterol, leading to membrane damage and cell death. Additionally, it has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of inflammatory and autoimmune diseases.
実験室実験の利点と制限
One of the major advantages of 5-Chloro-2-(piperazin-1-ylmethyl)-1,3-thiazole is its versatility. It can be easily synthesized and modified to produce derivatives with improved activity and selectivity. Additionally, it exhibits potent activity against a wide range of bacterial and fungal pathogens, making it a promising candidate for the development of new antibiotics and antifungal agents. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity profile of this compound.
将来の方向性
There are several future directions for the research and development of 5-Chloro-2-(piperazin-1-ylmethyl)-1,3-thiazole. One of the most promising areas of research is the development of new antibiotics and antifungal agents based on this compound. Additionally, further studies are needed to explore its potential as an anticancer agent and its anti-inflammatory and immunomodulatory effects. Furthermore, the development of new synthetic methods for the production of this compound and its derivatives could lead to improved yields and purity, making it more accessible for scientific research and drug development.
合成法
The synthesis of 5-Chloro-2-(piperazin-1-ylmethyl)-1,3-thiazole involves the reaction of 2-chloroacetyl chloride with piperazine, followed by the reaction of the resulting compound with thioamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as acetonitrile or dichloromethane. The yield of the reaction is typically high, and the purity of the compound can be improved through recrystallization.
科学的研究の応用
5-Chloro-2-(piperazin-1-ylmethyl)-1,3-thiazole has been extensively studied for its various scientific research applications. In medicinal chemistry, it has been used as a lead compound for the development of new drugs. It has been found to exhibit potent antibacterial, antifungal, and antiviral activities, making it a promising candidate for the treatment of infectious diseases. Additionally, it has been investigated for its potential as an anticancer agent, with promising results in preclinical studies.
特性
IUPAC Name |
5-chloro-2-(piperazin-1-ylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3S/c9-7-5-11-8(13-7)6-12-3-1-10-2-4-12/h5,10H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCRNCWBXHHYOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3(4H)-yl}acetamide](/img/structure/B7579286.png)
![N-methyl-1-[1-[(4-pyrazol-1-ylphenyl)methyl]triazol-4-yl]methanamine](/img/structure/B7579296.png)


![3-[(3-Chlorophenyl)methylsulfanyl]butan-1-amine](/img/structure/B7579312.png)
![3-[(2-Chloropyridin-3-yl)methylsulfanyl]butan-1-amine](/img/structure/B7579316.png)

![2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579344.png)
![2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]acetonitrile](/img/structure/B7579352.png)
![2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B7579360.png)
![2-[(5-Bromopyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B7579361.png)
![5-[(5-Bromopyrimidin-4-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7579371.png)
![3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid](/img/structure/B7579376.png)